Potent and Selective Cytotoxicity Against Colon Cancer Cells
In a direct comparative study, Mahanimbidine (reported as murrayazoline) demonstrated a superior cytotoxic profile against human colon cancer DLD-1 cells with an IC50 of 5.7 µM [1]. This was 3.1-fold more potent than its co-isolated analog O-methylmurrayamine A (IC50 = 17.9 µM) in the same assay. Importantly, neither compound exhibited non-specific cytotoxicity against non-cancerous HEK-293 and HaCaT cells at these concentrations, underscoring a desirable selectivity window [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 5.7 µM |
| Comparator Or Baseline | O-methylmurrayamine A: 17.9 µM |
| Quantified Difference | 3.1-fold higher potency |
| Conditions | Human DLD-1 colon cancer cell line; assay type unspecified |
Why This Matters
This data positions Mahanimbidine as a more potent lead compound for colon cancer research compared to a closely related structural analog from the same source, reducing the likelihood of pursuing less active candidates.
- [1] Arun A, Patel OPS, Saini D, Yadav PP, Konwar R. Anti-colon cancer activity of Murraya koenigii leaves is due to constituent murrayazoline and O-methylmurrayamine A induced mTOR/AKT downregulation and mitochondrial apoptosis. Biomed Pharmacother. 2017;93:510-521. doi: 10.1016/j.biopha.2017.06.065. View Source
